Dixyrazine
CAS No.: 2470-73-7
Cat. No.: VC1698576
Molecular Formula: C24H33N3O2S
Molecular Weight: 427.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2470-73-7 |
---|---|
Molecular Formula | C24H33N3O2S |
Molecular Weight | 427.6 g/mol |
IUPAC Name | 2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol |
Standard InChI | InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3 |
Standard InChI Key | MSYUMPGNGDNTIQ-UHFFFAOYSA-N |
SMILES | CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES | CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Introduction
Chemical Structure and Properties
Dixyrazine belongs to the class of organic compounds known as phenothiazines, which are characterized by a tricyclic structure consisting of two benzene rings joined by a para-thiazine ring . The chemical formula for Dixyrazine is C24H33N3O2S, with a molecular weight of approximately 427.61 g/mol .
The synthesis of Dixyrazine involves a series of chemical reactions beginning with the sodamide alkylation of phenothiazine (compound 1) with 1-bromo-3-chloro-2-methylpropane (compound 2) to yield 10-(3-Chloro-2-methylpropyl)phenothiazine (compound 3). The synthesis is completed through alkylation with 1-[2-(2-hydroxyethoxy)ethyl]piperazine (compound 4) and subsequent displacement of the halogen to form Dixyrazine (compound 5) .
Dixyrazine is also available as a dihydrochloride salt (Dixyrazine dihydrochloride), which has a molecular weight of 500.5 g/mol and represents an important pharmaceutical formulation of the compound . The structural characteristics of Dixyrazine contribute to its ability to interact with various neuroreceptors, particularly dopamine receptors, which explains its diverse pharmacological effects.
Pharmacological Classification and Mechanism of Action
Dixyrazine possesses a diverse pharmacological profile that places it in multiple therapeutic categories. According to DrugBank classification, Dixyrazine functions as an analgesic (non-narcotic), antiemetic, antipsychotic agent, central nervous system depressant, gastrointestinal agent, and tranquilizing agent, among other classifications . This extensive categorization reflects the compound's broad pharmacological activity and explains its utility across various clinical applications.
Research suggests that Dixyrazine exerts its therapeutic effects through multiple mechanisms. As a phenothiazine, its antipsychotic properties likely stem from dopamine receptor antagonism in the central nervous system, particularly in the mesolimbic and mesocortical pathways. Its antiemetic effects likely result from dopamine receptor blockade in the chemoreceptor trigger zone of the medulla oblongata.
Studies of Dixyrazine's vascular effects indicate that it interacts with "peripheral alpha-adrenergic mechanisms in control of vascular tone" and exhibits "central nervous cardiovascular reflex depression" . This alpha-adrenergic modulation explains its ability to counteract stress-induced vasoconstriction and may contribute to its protective effects on the blood-brain barrier.
Clinical Applications
Use as an Antipsychotic and Anxiolytic
The primary therapeutic application of Dixyrazine has historically been as an antipsychotic medication for the management of psychotic disorders . As a typical antipsychotic of the phenothiazine group, it acts primarily through dopamine receptor antagonism to alleviate psychotic symptoms. The anxiolytic properties of Dixyrazine also make it suitable for managing anxiety symptoms, either as a primary indication or as an adjunct to its antipsychotic effects .
Unlike many contemporary antipsychotics, Dixyrazine combines neuroleptic effects with antihistamine properties, which may contribute to its sedative effects and utility in managing agitation associated with psychotic disorders . The recommended dosage for these applications ranges from 12.5 to 75 mg daily, with specific dosing regimens tailored to individual patient needs and response .
Management of Postoperative Nausea and Vomiting
One of the most well-documented applications of Dixyrazine is in the prevention and management of postoperative nausea and vomiting (PONV). A rigorous clinical trial assessed Dixyrazine as an alternative to droperidol for PONV prophylaxis in patients undergoing laparoscopic cholecystectomy . This double-blind, placebo-controlled study involving 197 patients demonstrated significant efficacy in reducing PONV when administered at the end of surgery.
The results of this study are summarized in the following table:
Outcome Measure | Placebo Group (%) | Dixyrazine Group (%) | Statistical Significance |
---|---|---|---|
PONV over 24 hours | 32% | 13% | P≤0.004 |
Nausea in first 2 hours | 15% | 4% | P≤0.02 |
Nausea in hours 2-24 | 12% | 5% | Not specified |
Postoperative shivering | 13% | 2% | P≤0.008 |
Required opioid analgesics | 75% | 61% | P≤0.01 |
The researchers concluded that "Prophylactic dixyrazine is an effective, safe, and cheap antiemetic drug for laparoscopic cholecystectomy without involving any significant adverse events" . Notably, patient satisfaction remained similar between groups despite the significant reduction in PONV incidence.
Vascular and Blood-Brain Barrier Effects
Research has uncovered notable effects of Dixyrazine on vascular regulation and blood-brain barrier integrity. In experimental studies with cats anesthetized with fentanyl-nitrous oxide and diazepam, stimulation of the hypothalamic defence-alarm area or activation of somatic pain fibers caused significant increases in intestinal and renal vascular resistance . Administration of Dixyrazine (0.15-0.5 mg/kg intravenously) substantially counteracted these stress-related vascular responses, particularly in the kidney where the vascular resistance response was reduced to only 25% and 13% of the original values, with a concurrent increase in diuresis .
In human subjects undergoing surgery, Dixyrazine administration (0.15 mg/kg intravenously) decreased preportal tissue vascular resistance significantly from 11.3 to 8.7 kPa × min × ml-1 × 10-3, with a concomitant increase in oxygen uptake in preportal tissues from 19.9 to 24.5 ml/min . These findings suggest potential applications in surgical settings where maintaining optimal tissue perfusion is critical.
Further research demonstrated that Dixyrazine protects the blood-brain barrier during acute hypertension. A study in conscious rats found that Dixyrazine (5 mg/kg intravenously) "significantly reduced the leakage of 125I labelled serum albumin" during acute hypertension induced by adrenaline or bicuculline . This protective effect appeared specific to mechanical stress rather than osmotic stress, suggesting that Dixyrazine likely "protects the blood-brain barrier during mechanical stress by modifying the endothelial cell membrane" . These findings highlight a unique neuroprotective mechanism that may have clinical relevance in conditions associated with acute hypertension and blood-brain barrier disruption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume